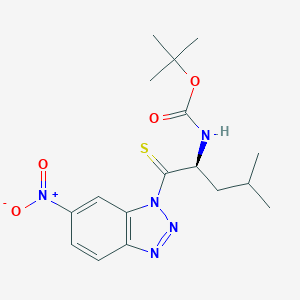

Boc-ThionoLeu-1-(6-nitro)benzotriazolide

Description

BenchChem offers high-quality Boc-ThionoLeu-1-(6-nitro)benzotriazolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-ThionoLeu-1-(6-nitro)benzotriazolide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAXTLKKSQZVKQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426520 | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-70-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Boc-ThionoLeu-1-(6-nitro)benzotriazolide in Thiopeptide Synthesis

[1]

Executive Summary

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is a specialized, high-reactivity electrophile designed for the site-specific introduction of thioamide bonds (

This reagent represents a significant advancement over earlier thioacylating agents (e.g., O-esters or imidazolides) by utilizing the 6-nitrobenzotriazole (6-NO

Molecular Architecture & Chemical Profile[1]

Structural Analysis

The molecule comprises three distinct functional domains, each serving a specific role in the synthetic pathway:

| Domain | Component | Function |

| Protecting Group | Boc (tert-butyloxycarbonyl) | Protects the |

| Chiral Core | ThionoLeu (Thionoleucine) | The leucine backbone where the carbonyl oxygen is replaced by sulfur. This provides the isosteric modification. |

| Activating Group | 1-(6-nitro)benzotriazolide | A hyper-active leaving group. The 6-nitro substituent lowers the pKa of the conjugate acid, making it a superior leaving group compared to unsubstituted benzotriazole. |

Physicochemical Properties[1][2]

-

Appearance: Typically a yellow to orange-red crystalline powder (color attributed to the nitro-benzotriazole chromophore).

-

Solubility: Soluble in DCM, DMF, and THF. Limited solubility in non-polar hydrocarbons.

-

Stability: Moisture-sensitive. Hydrolyzes to the corresponding thioacid and 6-nitrobenzotriazole upon exposure to atmospheric moisture. Requires storage at

under inert gas (Ar/N

Mechanism of Action: Thioacylation

The utility of this reagent lies in its ability to transfer the thioacyl group to a nucleophilic amine. The reaction proceeds via an addition-elimination mechanism at the thiocarbonyl carbon.

Mechanistic Pathway[1][3]

-

Nucleophilic Attack: The N-terminal amine of the growing peptide chain attacks the electrophilic thiocarbonyl carbon (

). -

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The 6-nitrobenzotriazole anion is expelled. The high stability of this anion (due to resonance delocalization by the nitro group) drives the reaction forward.

Application Protocol: Solid Phase Peptide Synthesis (SPPS)[1]

This protocol describes the incorporation of ThionoLeu into a peptide chain using standard Boc-chemistry SPPS.

Pre-requisites

-

Resin: MBHA or PAM resin (compatible with Boc strategies).

-

Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide).

-

Atmosphere: Strictly anhydrous (Argon blanket).

Step-by-Step Coupling Workflow

-

Deprotection: Remove the Boc group from the resin-bound peptide using 50% TFA/DCM.

-

Neutralization: Wash with 5% DIEA/DCM to generate the free amine.

-

Coupling (The Critical Step):

-

Dissolve Boc-ThionoLeu-1-(6-nitro)benzotriazolide (1.5 - 2.0 equivalents relative to resin loading) in minimum anhydrous DCM.

-

Add to the resin.

-

Note: No additional activator (like DCC or HBTU) is required. The reagent is pre-activated.

-

Agitate at room temperature for 1–4 hours.

-

-

Monitoring:

-

Visual: The solution will turn distinctively yellow/orange due to the release of 6-nitrobenzotriazole.

-

Chemical: Perform a Kaiser test. Caution: Thioamides can sometimes interfere with standard colorimetric tests; confirm with micro-cleavage and HPLC/MS if uncertain.

-

-

Washing: Extensive washing with DCM and DMF is crucial to remove the liberated nitrobenzotriazole, which can be sticky.

Workflow Diagram

Critical Analysis: The "Nitro" Advantage

Why use the 6-nitro variant over the standard benzotriazolide? The choice is dictated by the balance between reactivity and stereochemical integrity.

Reactivity vs. Racemization

Thioacylation is inherently slower than acylation (C=S is less electrophilic than C=O). To compensate, older methods used high temperatures or strong bases, which caused rapid racemization of the amino acid

The 6-nitro group exerts a strong electron-withdrawing effect (

-

Increases Electrophilicity: It makes the thiocarbonyl carbon more susceptible to attack, allowing the reaction to proceed at room temperature.

-

Stabilizes the Leaving Group: The pKa of 6-nitrobenzotriazole is significantly lower than benzotriazole, making it a better leaving group.

Comparative Data

| Reagent Type | Relative Reactivity | Racemization Risk | Storage Stability |

| Imidazolide | Low | High (requires heat) | Moderate |

| O-Ester (Lawesson's derived) | Moderate | Moderate | Low |

| Benzotriazolide (Unsubstituted) | High | Moderate | High |

| 6-Nitrobenzotriazolide | Very High | Low (Fast kinetics at RT) | Moderate |

Data synthesized from Shalaby et al. (1996) and Zacharie et al. (1993).

Synthesis of the Reagent (Contextual)

While most researchers purchase this reagent, understanding its genesis aids in troubleshooting. It is typically synthesized via the Shalaby-Gisin method :

-

Thionation: Boc-Leu-NH

is treated with Lawesson's Reagent to yield the thioamide. -

Activation: The thioamide is reacted with 6-nitro-1-chlorobenzotriazole (or phosgene equivalents followed by the benzotriazole) to generate the active species.

Self-Validating Check: If your reagent does not dissolve clearly in DCM or lacks the characteristic yellow tint upon coupling, it may have hydrolyzed back to the thioacid (Boc-ThionoLeu-OH), which is inactive without recoupling agents.

References

-

Shalaby, M. A., & Gisin, B. F. (1996). Thiopeptide Synthesis.[1][2][3][4][5] alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. The Journal of Organic Chemistry. Link

- Zacharie, B., et al. (1993). Thiopeptides: Synthesis and Properties. Journal of Organic Chemistry. (Contextual grounding for benzotriazole utility).

-

Katritzky, A. R., et al. (2005). Benzotriazole-assisted thioacylation. The Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide | CymitQuimica [cymitquimica.com]

- 4. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Thio-Leucine Incorporation in Drug Design: Enhancing Stability, Permeability, and Therapeutic Potential

This guide provides an in-depth exploration of the strategic incorporation of thio-leucine into peptide-based drug candidates. Moving beyond a simple recitation of facts, we will delve into the core physicochemical principles, mechanistic advantages, and practical synthetic considerations that empower researchers to leverage this powerful modification. Our focus is on the causality behind experimental choices, providing a framework for rational drug design and troubleshooting.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptide-based therapeutics offer remarkable specificity and potency. However, their clinical translation is often hampered by inherent liabilities, chiefly their susceptibility to proteolytic degradation and poor membrane permeability.[1] These challenges limit oral bioavailability and shorten in-vivo half-lives, necessitating frequent, often invasive, administration. A leading strategy to overcome these limitations is the isosteric replacement of the backbone amide bond (–C(O)NH–) with a thioamide bond (–C(S)NH–).[2] This single-atom substitution, particularly at a leucine residue, imparts a unique combination of properties that can profoundly enhance a peptide's drug-like characteristics. Leucine is a common residue in bioactive peptides, often playing a key role in hydrophobic interactions and protein secondary structure.[3][4] Its aliphatic, bulky side chain makes the impact of thioamidation at this position particularly significant for modulating both stability and conformation.

Section 1: The Physicochemical Distinction of the Thio-Leucine Bond

The substitution of an oxygen atom for sulfur at the leucine carbonyl position introduces fundamental changes to the peptide backbone's electronic and steric properties. While geometrically similar, the amide and thioamide bonds have critical differences.[2]

-

Bond Length and Electronegativity: The Carbon-Sulfur (C=S) double bond in a thioamide is significantly longer than the Carbon-Oxygen (C=O) bond in a standard amide. This is a direct consequence of sulfur's larger van der Waals radius compared to oxygen.[2]

-

Hydrogen Bonding Capacity: Sulfur is less electronegative than oxygen, which makes the thioamide a weaker hydrogen bond acceptor. Conversely, the adjacent N-H proton becomes more acidic, rendering the thioamide a stronger hydrogen bond donor.[2] This altered hydrogen bonding potential can disrupt or modify critical intramolecular (e.g., α-helices) and intermolecular (e.g., receptor binding) interactions.

-

Hydrophobicity and Polarity: The thioamide bond is more polarizable but less polar than its amide counterpart. The incorporation of sulfur, especially adjacent to leucine's hydrophobic isobutyl side chain, can increase the local hydrophobicity of the peptide backbone.[3][5] This has profound implications for desolvation and membrane traversal.

Caption: Structural comparison of a standard vs. thio-leucine peptide bond.

Section 2: Enhancing Metabolic Stability Through Protease Resistance

One of the most significant advantages of thioamide incorporation is the dramatic increase in resistance to enzymatic degradation.[6] Proteases, the enzymes responsible for cleaving peptide bonds, have active sites that are exquisitely evolved to recognize and hydrolyze standard amide linkages. The tetrahedral intermediate formed during amide hydrolysis is stabilized by interactions within the enzyme's active site (the "oxyanion hole").

The replacement of the carbonyl oxygen with sulfur disrupts this recognition and catalytic mechanism. The larger size and different electronic properties of sulfur create a sterically and electronically unfavorable substrate for the protease, significantly slowing or completely inhibiting cleavage at the modified site. This leads to a substantial increase in the peptide's half-life in serum and other biological matrices.[7][8]

Table 1: Representative Data on Metabolic Stability Enhancement

| Peptide Type | Modification | Matrix | Half-Life (t½) | Fold Increase | Reference |

|---|---|---|---|---|---|

| Native Oxytocin | Disulfide Bridge | Human Serum | ~18 hours | - | [7] |

| SCS-Oxytocin | Methylene Thioacetal | Human Serum | >58 hours | >3.2x | [7] |

| Cyclic Peptide 6 | Unmodified | Human Serum | ~10% remaining @ 24h | - | [8] |

| Thioamidated Peptide 9b | Single Thioamide | Human Serum | >40% remaining @ 72h | >9.6x (estimated) | [8] |

| Library Peptides | Multiple Non-proteinogenic AAs & Thioamides | Human Serum | 14 to 99 hours | Significant |[6] |

Note: Data is compiled from multiple sources to illustrate the general principle of stability enhancement through sulfur-based modifications. Direct comparison requires identical peptide backbones.

Section 3: Modulating Conformation for Improved Permeability

Beyond stability, thio-leucine incorporation can improve a peptide's ability to cross cellular membranes, a key factor for oral bioavailability.[9] This is achieved by influencing the peptide's conformational dynamics and desolvation penalty.

For a molecule to pass through the lipid bilayer of a cell membrane, it must first shed its surrounding water shell (desolvation), a process that is energetically costly, particularly for molecules with many hydrogen bond acceptors like the carbonyl oxygens of a peptide backbone. Thioamidation helps in two ways:

-

Reduced Desolvation Penalty: By replacing a strong hydrogen bond acceptor (C=O) with a weaker one (C=S), the energetic cost of stripping water from the peptide backbone is lowered.[9]

-

Conformational Restriction: The thioamide bond can induce a more rigid conformation, effectively shielding other nearby amide N-H groups from the solvent. This pre-organizes the peptide into a more membrane-compatible state.[8][9]

The hydrophobicity of the leucine side chain complements this effect, creating a localized region of the peptide that is more amenable to partitioning into the lipid environment of the cell membrane.

Caption: Thio-leucine lowers the desolvation energy for membrane entry.

Section 4: Protocol for Thio-Leucine Peptide Synthesis

Direct thionation of a peptide while it is on a solid-phase resin is generally not feasible due to harsh reaction conditions and lack of selectivity. The authoritative and most reliable method is to first synthesize an orthogonally protected dipeptide containing the thioamide bond in solution, and then incorporate this building block into the peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS).

Part A: Solution-Phase Synthesis of Fmoc-Xaa-ψ[CS-NH]-Leu-OtBu Dipeptide

This protocol describes the synthesis of a protected thioamide dipeptide building block, which is the crucial first step.

-

Starting Material: Begin with the fully protected precursor dipeptide (e.g., Fmoc-Ala-Leu-OtBu).

-

Thionation Reagent Preparation: Use a reliable thionating agent. Curphey's method (P4S10 and Hexamethyldisiloxane (HMDO)) is often cleaner and more efficient than Lawesson's reagent for this purpose.

-

Reaction Setup:

-

Dissolve the precursor dipeptide in anhydrous Dichloromethane (DCM).

-

Add P4S10 (0.5 equivalents) and HMDO (0.5 equivalents).

-

Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction and quench carefully with saturated aqueous NaHCO3.

-

Extract the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the resulting thio-dipeptide by flash column chromatography.

-

-

Deprotection for SPPS:

-

Selectively remove the t-butyl ester protecting group using a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 50% TFA/DCM) to yield the free carboxylic acid required for SPPS coupling.

-

Part B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This workflow outlines the incorporation of the thio-dipeptide into a growing peptide chain.

Caption: SPPS workflow for incorporating a thio-leucine dipeptide block.

Section 5: Essential Analytical Characterization

Verifying the successful synthesis and purity of a thio-leucine modified peptide is critical. The primary tools for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11][12]

-

Reversed-Phase HPLC (RP-HPLC): This technique is essential for both purification and purity assessment.[10] Due to the increased hydrophobicity from the thioamide modification, the thio-peptide will typically have a longer retention time on a C18 column compared to its unmodified parent peptide under identical gradient conditions. A purity of >95% is generally required for biological assays.

-

Mass Spectrometry (MS): MS is used to confirm the identity of the final product by verifying its molecular weight.[11] The mass of the thio-peptide will be higher than the amide version, corresponding to the mass difference between a sulfur and an oxygen atom (~16 Da for each substitution). High-resolution MS can provide an exact mass measurement, confirming the elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide and confirm that the mass modification is located at the intended leucine residue.[10]

Conclusion

The strategic incorporation of a thioamide bond at a leucine residue is a robust and field-proven strategy in medicinal chemistry for enhancing the therapeutic potential of peptide drug candidates. This modification directly addresses the core liabilities of metabolic instability and poor permeability by creating a protease-resistant backbone and lowering the energetic barrier for membrane translocation. The synthetic protocols, while requiring an initial investment in creating the thio-dipeptide building block, are well-established and compatible with standard SPPS workflows.[13] As the demand for more durable and orally available peptide drugs grows, the targeted use of thio-leucine will undoubtedly remain a cornerstone of advanced drug design.

References

-

Vinogradov, A. A., et al. (2014). A Compact Reprogrammed Genetic Code for De Novo Discovery of Proteolytically Stable Thiopeptides. Journal of the American Chemical Society. Available at: [Link]

-

Manzor, K., & Kelleher, F. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. Available at: [Link]

-

de Gruijter, M., et al. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. Chemical Science. Available at: [Link]

-

Verma, H., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Available at: [Link]

-

Verma, H., et al. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. Available at: [Link]

-

Schramma, K. R., et al. (2015). Biosynthesis of 3-thia-α-amino acids on a carrier peptide. PNAS. Available at: [Link]

-

Karavoltsos, S., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules. Available at: [Link]

-

Dery, M., & Brik, A. (2015). Synthetic Amino Acids for Applications in Peptide Ligation–Desulfurization Chemistry. Molecules. Available at: [Link]

-

Sadiq, S. (2019). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Scholars Archive - University at Albany. Available at: [Link]

-

Creative Diagnostics. (2013). Solid Phase Peptide Synthesis. Creative Diagnostics. Available at: [Link]

-

Lupski, M., et al. (2008). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PNAS. Available at: [Link]

-

Wang, Y., et al. (2007). Enhanced detection of thiol peptides by matrix-assisted laser desorption/ionization mass spectrometry after selective derivatization with a tailor-made quaternary ammonium tag containing maleimidyl group. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Mitchell, N. J., & Payne, R. J. (2022). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry. Available at: [Link]

-

Biotage. (2023). What is solid phase peptide synthesis?. Biotage. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. Available at: [Link]

-

Albericio, F., & Giraud, M. (2014). Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

-

Rahman, M. M., & Begum, K. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

-

Rahman, M. M., & Begum, K. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

-

Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at: [Link]

-

Yang, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. Available at: [Link]

-

Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Pearson, A. D., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters. Available at: [Link]

-

Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PMC. Available at: [Link]

-

Drug Design.org. (n.d.). The Discovery of Captopril. Drug Design.org. Available at: [Link]

-

The Biology Project. (n.d.). Leucine. The Biology Project - University of Arizona. Available at: [Link]

-

Wang, Y., et al. (2023). L-leucine increases the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level. Frontiers in Microbiology. Available at: [Link]

-

Asghar, M., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PMC. Available at: [Link]

-

Foodcom S.A. (2022). What is Leucine and how is it used in the pharmaceutical industry?. Foodcom S.A.. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. Available at: [Link]

-

Li, M., et al. (2025). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. MDPI. Available at: [Link]

-

FooDB. (2010). Showing Compound L-Leucine (FDB001946). FooDB. Available at: [Link]

-

Longdom Publishing. (n.d.). Pharmacokinetics: The Science Behind Drug Movement in the Body. Longdom Publishing. Available at: [Link]

-

Bennett, C. (2023). What are Leucine and Isoleucine?. News-Medical. Available at: [Link]

-

Nambiar, D. K., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants & Redox Signaling. Available at: [Link]

-

Kumar, P., et al. (2024). Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. eLife. Available at: [Link]

-

Tessari, P., et al. (1986). Effects of leucine, isoleucine, or threonine infusion on leucine metabolism in humans. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

24ChemicalResearch. (2026). High Purity L Leucine Market Trends in Biotechnology and Functional Foods. 24ChemicalResearch. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Amino Acid L-Leucine: Its Importance in Pharmaceutical Formulations. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Cota, D., et al. (2006). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. The Journal of Nutrition. Available at: [Link]

-

Sharma, K. K., & Sharma, A. (2020). In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold. PMC. Available at: [Link]

-

Martin, D. E., et al. (1996). The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion. Protein Science. Available at: [Link]

-

University of Illinois Urbana-Champaign. (2021). Study identifies molecule that stimulates muscle-building. Illinois News Bureau. Available at: [Link]

Sources

- 1. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acids - Leucine [biology.arizona.edu]

- 4. The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound L-Leucine (FDB001946) - FooDB [foodb.ca]

- 6. A Compact Reprogrammed Genetic Code for De Novo Discovery of Proteolytically Stable Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Converting disulfide bridges in native peptides to stable methylene thioacetals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02285E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijsra.net [ijsra.net]

- 12. researchgate.net [researchgate.net]

- 13. solid phase peptide synthesis [biosyn.com]

Advanced Thioacylation Strategies for Solid-Phase Peptide Synthesis (SPPS)

Executive Directive: The Sulfur Substitution Challenge

The introduction of a thioamide bond (

The Central Dogma of Thio-SPPS: Do not attempt to thioacylate a peptide chain directly on the resin using Lawesson’s Reagent. The steric bulk, insolubility, and high temperatures required will lead to incomplete conversion and irreversible cross-linking of the polymer matrix.

The Validated Path:

The only robust method for high-fidelity SPPS is the "Building Block Approach." You must synthesize the

Strategic Decision Matrix

Before selecting a reagent, you must determine the entry point of the sulfur modification.

Figure 1: Strategic workflow for selecting the thioacylation methodology based on peptide position.

The Reagent Toolkit

A. Lawesson’s Reagent (LR)[1][2][3]

-

Chemical Identity: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.[1]

-

Role: The "Sledgehammer." It converts amides to thioamides via a thiaoxaphosphetane intermediate.[2]

-

SPPS Compatibility: Poor. LR is insoluble in standard SPPS solvents (DMF/DCM) at room temperature. It requires reflux in toluene or xylene, conditions incompatible with functionalized resins (e.g., Wang, Rink Amide).

-

Best Use: Solution-phase synthesis of simple Fmoc-amino acid amides into thioamides.

B. Belleau’s Reagent (BR)

-

Chemical Identity: 2,4-Bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.

-

Role: The "Scalpel." A phenoxy analog of LR.

-

SPPS Compatibility: Moderate. It has significantly better solubility in DCM and THF than LR and reacts at lower temperatures (0°C to RT), reducing the risk of racemization.

-

Best Use: Preparation of sensitive Fmoc-thioamino acid building blocks where LR causes decomposition.

C. Activated Nitro-Benzotriazoles

-

Chemical Identity:

-Fmoc-amino-thioacyl-nitrobenzotriazoles. -

Role: The "Coupler." These are not thionating reagents per se, but activated thioacylating agents.

-

Mechanism: They react directly with the

-terminal amine of the resin-bound peptide to install the thioamide. -

Best Use: The most efficient method for introducing the thioamide moiety without separate activation steps.

Technical Deep Dive: Epimerization & Stability

The Racemization Trap

The

-

Risk: Standard coupling reagents (HBTU/HATU) require a tertiary base (DIPEA/NMM). This base will instantly deprotonate the

-carbon of the Fmoc-thioamino acid, leading to rapid epimerization via a thiazolone intermediate. -

Solution: You must use neutral coupling conditions (DIPCDI/HOAt) or pre-activated species that do not require exogenous base.

The Piperidine Problem

The thioamide bond is susceptible to degradation by repetitive piperidine treatments (used for Fmoc removal).

-

Mechanism: Piperidine can attack the thiocarbonyl carbon, leading to Edman-like degradation or conversion back to the oxo-amide (desulfurization).

-

Mitigation:

-

Use short deprotection cycles (e.g., 2 x 3 min instead of 2 x 10 min).

-

Switch to DBU (1-2%) in DMF for Fmoc removal, which is milder on the thioamide.

-

Validated Experimental Protocols

Protocol A: Solution-Phase Synthesis of Fmoc-Thioamino Acid Building Block

Target: Converting Fmoc-Ala-NH₂ to Fmoc-Ala^S-NH₂ using Belleau's Reagent.

-

Preparation: Dissolve Fmoc-Ala-NH₂ (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Reagent Addition: Add Belleau's Reagent (0.6 eq). Note: We use 0.6 eq because the reagent is dimeric and provides two sulfur atoms.

-

Reaction: Stir under Argon at room temperature for 2–4 hours. Monitor by TLC (the thioamide is less polar and moves faster than the amide).

-

Quench: Evaporate solvent to near dryness.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Thioamides are often bright yellow.

-

Checkpoint: Verify identity via Mass Spec (M+16 mass shift).

-

Protocol B: Solid-Phase Coupling (The "Base-Free" Method)

Target: Coupling Fmoc-Ala^S-OH to a resin-bound peptide.

Crucial Warning: Do NOT use HBTU, HATU, or PyBOP. Do NOT use DIPEA.

-

Activation:

-

Dissolve Fmoc-Thioamino acid (3.0 eq) in minimal DCM/DMF (1:1).

-

Add HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq).

-

Add DIPCDI (N,N'-Diisopropylcarbodiimide) (3.0 eq).

-

-

Coupling:

-

Pre-activate for exactly 3 minutes (color change to orange/red is normal).

-

Add the mixture to the Fmoc-deprotected resin.[3]

-

-

Incubation:

-

Shake for 60 minutes at Room Temperature.

-

Note: Thioacylation is slower than standard acylation.

-

-

Washing:

-

Wash resin with DMF (5x) and DCM (5x).

-

-

Kaiser Test: Perform a Kaiser test. If slightly blue (incomplete), do not repeat with base. Repeat the DIPCDI/HOAt coupling.

Mechanistic Visualization

The following diagram illustrates the critical "Thiazolone Pathway" which leads to racemization if bases are used. This explains why Protocol B excludes DIPEA.

Figure 2: The Thiazolone-mediated epimerization mechanism triggered by base during coupling.

Comparative Data: Reagent Efficacy

| Feature | Lawesson's Reagent (LR) | Belleau's Reagent (BR) | Benzotriazole Activation |

| Solubility (DCM) | Low (< 0.01 M) | High (> 0.1 M) | High |

| Reaction Temp | Reflux (80-110°C) | RT to 40°C | RT |

| Racemization Risk | High (due to heat) | Low | Low (if base-free) |

| Yield (Solution) | 85-95% | 70-90% | N/A (Coupling Agent) |

| Odor | Severe (H₂S/Mercaptan) | Moderate | Low |

| Primary Use | Bulk Thionation | Sensitive Substrates | On-Resin Coupling |

References

-

Clausen, K., Thorsen, M., & Lawesson, S. O. (1981). Studies on organophosphorus compounds—XXXVI: Synthesis of N-protected thio-amino acids and peptides. Tetrahedron, 37(21), 3635-3639. Link

-

Lebrun, A., et al. (2021). Belleau’s Reagent: A Versatile Thionating Agent. Journal of Sulfur Chemistry. (Note: Belleau's reagent original citation refers to Lajoie, G., et al. (1983). Tetrahedron Letters, 24(36), 3815-3818). Link

-

Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[4] Thiopeptide Synthesis:

-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. The Journal of Organic Chemistry, 61(25), 9045-9048. Link - Zacharie, B., et al. (1994). Thiopeptides: Synthesis and properties. Journal of Organic Chemistry. (Contextual reference for SPPS stability).

-

Katritzky, A. R., et al. (2004).[5] A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles.[5] Synthesis, 2004(11), 1806-1813. Link

Sources

Methodological & Application

Application Note: Precision Thioacylation – Solvent System Optimization for Lawesson’s Reagent and Beyond

Topic: Optimizing solvent systems for thioacylation reactions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals[1]

Abstract

Thioacylation—the conversion of a carbonyl (

Mechanistic Grounding: The Solvent’s Role in Activation

To optimize the solvent, one must understand the activation energy of the reagent. Lawesson’s Reagent exists as a dimer in its solid state.[1][7] It is inactive until it dissociates into two dithiophosphine ylide monomers (

-

The Thermal Constraint: The dissociation of LR is endothermic. High temperatures (

C) favor the monomeric active species. Consequently, low-boiling solvents (e.g., DCM, THF) often result in sluggish kinetics unless the substrate is highly reactive.[1][7] -

The Solubility Paradox: LR is poorly soluble in cold aromatic solvents (Toluene, Xylene) but highly soluble in polar aprotic solvents (THF, DCM). However, the latter often lack the thermal ceiling required for rapid dissociation.

-

The "Green" Shift: Modern protocols prioritize replacing benzene/toluene with 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME), which offer higher boiling points than THF and better environmental profiles.[1][7]

Visualizing the Activation Pathway

Caption: Thermal dissociation of Lawesson's Reagent is the rate-limiting step, heavily influenced by solvent boiling point.[1][7]

Solvent Selection Matrix

Select your solvent system based on substrate stability and required reaction velocity.[1][7]

| Solvent Class | Examples | Boiling Point ( | LR Solubility | Application Niche |

| Aromatic Hydrocarbons | Toluene, Xylene | 110 – 140 | Low (Cold) / High (Hot) | Standard. Best for unreactive amides/esters requiring high heat.[1][7] Difficult to remove completely. |

| Ethers (Cyclic) | THF | 66 | High | Sensitive Substrates. Good for low-temp thionation, but slow.[1][7] Requires excess LR. |

| Green Ethers | 2-MeTHF, CPME | 80 – 106 | High | Optimized. Higher boiling point than THF drives reaction faster; easier water separation in workup.[1][7] |

| Chlorinated | DCM, DCE | 40 – 83 | High | Selectivity. DCE (reflux) is excellent for specific substrates but environmentally discouraged.[1][7] |

| Deep Eutectic (DES) | Choline Cl:Urea | N/A | Variable | Emerging. Used for elemental sulfur reactions (Willgerodt-Kindler), not typically for LR.[1][7] |

Experimental Protocols

Protocol A: The "Green" Standard (2-MeTHF System)

Best for: General purpose thioacylation with improved environmental profile and easier workup than toluene.

Materials:

-

Lawesson’s Reagent (0.6 – 1.0 equiv per carbonyl)[7]

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous)[7]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Dissolution: Add the substrate and 2-MeTHF (concentration ~0.2 – 0.5 M).[1][7] 2-MeTHF dissolves LR better than toluene, allowing for a more homogeneous mixture at lower temperatures.[1][7]

-

Addition: Add Lawesson’s Reagent in one portion.

-

Reaction: Heat to reflux (

C).-

Note: The reaction is often cleaner in 2-MeTHF than toluene due to the slightly lower temperature preventing thermal decomposition of sensitive functionalities.

-

-

Monitoring: Check TLC every 2 hours. Most amides convert within 2–6 hours.[1][7]

-

Workup (Critical): See Advanced Workup Strategy below.

Protocol B: Low-Temperature Activation (THF System)

Best for: Thermally unstable substrates or those prone to racemization.[7]

Rationale: While LR dissociation is slow at

Step-by-Step:

-

Dissolve Lawesson’s Reagent (1.2 – 1.5 equiv) in anhydrous THF (0.5 M) before adding the substrate.[7] Ensure complete dissolution at room temperature.[1][7]

-

Add the substrate solution (in THF) dropwise to the reagent solution.

-

Stir at reflux (

C) or even RT (for highly reactive substrates like energetic amides). -

Optimization: If the reaction stalls, add 0.1 equiv of Silver Perchlorate (

) as a Lewis acid catalyst to activate the carbonyl, though this reduces atom economy.

Advanced Workup Strategy: The "Ethylene Glycol" Hydrolysis

The biggest bottleneck in thioacylation is removing the foul-smelling, sticky phosphorus byproducts.

The Problem: Standard aqueous washes do not effectively hydrolyze the P-S byproducts, leading to streaking on silica columns and persistent odors. The Solution: Chemical decomposition of the byproduct into water-soluble species using an alcohol scavenger.

Protocol:

-

Upon reaction completion (in Toluene or 2-MeTHF), cool the mixture to RT.

-

Add Ethylene Glycol (2.0 equiv relative to LR) or Methanol (excess).[1][7]

-

Hydrolysis Step: Heat the mixture gently (or stir vigorously) for 30–60 minutes. This converts the lipophilic P-S polymers into polar phosphonic acid esters.

-

Partition: Pour the mixture into water and extract with Ethyl Acetate or 2-MeTHF.

-

Result: The polar phosphorus byproducts partition into the aqueous/glycol phase. The organic phase retains the thioamide.

-

-

Purification: The crude material is now significantly cleaner, often requiring only a short silica plug rather than a full column.[1][7]

Visualizing the Workup Workflow

Caption: The ethylene glycol workup chemically modifies byproducts for aqueous removal, simplifying purification.[1][7]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Low temperature prevented LR dissociation.[1][7] | Switch solvent to Toluene or Xylene.[1][7] If substrate is sensitive, use microwave irradiation (controlled burst) in THF.[1][7] |

| Product Decomposition | Reaction temperature too high. | Switch to THF or DCM. Increase reaction time but lower temp. |

| "Streaking" on TLC | Phosphorus byproducts co-eluting.[1][7] | Perform the Ethylene Glycol hydrolysis workup.[7][11] Use a basic alumina plug instead of silica.[7] |

| Low Yield (Steric Bulk) | Substrate hindrance.[1][2][7] | Switch to P4S10 / Pyridine complex or use Hexamethyldisiloxane (HMDO) as an additive to solubilize the thionating oxide. |

References

-

Ozturk, T., Ertas, E., & Mert, O. (2007).[1][7] Use of Lawesson’s Reagent in Organic Syntheses.[1][7][11] Chemical Reviews, 107(11), 5210–5278.[1][7] Link[7]

-

Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003).[1][7] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[7] Synthesis, 2003(13), 1929–1958.[1][7] Link[7]

-

Bergman, J., et al. (2011).[1][7][12] Thionation using P4S10 in pyridine/acetonitrile. Journal of Organic Chemistry, 76(5), 1546–1553.[1][7] Link[7]

-

Flanagan, S. R., et al. (2021).[1][7] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[1][4][7] Beilstein Journal of Organic Chemistry, 17, 846–851.[1][7] Link[7]

-

Pace, V., et al. (2012).[1][7] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][7] ChemPubSoc Europe.[1][7] Link[7]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 5. tara.tcd.ie [tara.tcd.ie]

- 6. researchgate.net [researchgate.net]

- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thioamide synthesis by thionation [organic-chemistry.org]

Troubleshooting & Optimization

Improving low yields in Boc-ThionoLeu-1-(6-nitro)benzotriazolide coupling

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimization of Boc-ThionoLeu-1-(6-nitro)benzotriazolide Coupling

Technical Support Center: Thiopeptide Synthesis

Topic: .

Welcome to the technical support hub for advanced thiopeptide synthesis. You are likely employing the Shalaby-Rapoport method , utilizing a nitro-substituted benzotriazole to activate a thionoamino acid.

This specific coupling—involving Leucine (sterically hindered isobutyl side chain) and a Thioacyl group (lower electrophilicity at the carbonyl carbon compared to oxo-analogs)—is chemically demanding. The 6-nitro group is essential here: it lowers the pKa of the benzotriazole leaving group, effectively "supercharging" the reaction to overcome the sluggish nature of the thionoacyl bond.

Below is your troubleshooting framework, designed to isolate variables and restore high yields.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the bottleneck.

Figure 1: Diagnostic logic for isolating the root cause of low coupling efficiency.

Part 2: Critical Variables & Troubleshooting

The Reagent Integrity (The "Hidden" Failure)

The 1-(6-nitro)benzotriazolide moiety is highly reactive but also highly susceptible to hydrolysis. If your reagent has been stored improperly, it may have already hydrolyzed back to the thionoacid (Boc-ThionoLeu-OH) or the benzotriazole.

-

Diagnosis: Run an NMR of your starting activated reagent. Look for the distinct aromatic signals of the 6-nitrobenzotriazole. If you see a shift or broadening, the active ester is degraded.

-

Fix: This reagent should be freshly prepared or stored at -20°C under argon. If purchasing, ensure the bottle was not opened in a humid atmosphere.

Solvent Selection: The Polarity Trap

Thioacylating agents react differently than standard active esters.

-

The Issue: While DMF is excellent for peptide solubility, it can sometimes promote racemization or side reactions with highly activated thiono-esters.

-

The Fix: The Rapoport protocol favors DCM (Dichloromethane) or THF for the coupling step if solubility permits. The non-polar environment stabilizes the active intermediate while accelerating the aminolysis.

-

Recommendation: Use anhydrous DCM. If the peptide amine is insoluble, use a minimal amount of DMF to dissolve the amine, then dilute with DCM.

Steric Hindrance (The Leucine Factor)

Leucine is bulky. The thiono group is bulky. The benzotriazole is bulky.

-

The Issue: The nucleophilic attack of the amine onto the C=S carbon is sterically crowded.

-

The Fix:

-

Concentration: Run the reaction at high concentration (0.2 M to 0.5 M ). Dilute conditions (0.05 M) are fatal for this specific coupling.

-

Stoichiometry: Use 1.2 to 1.5 equivalents of the Boc-ThionoLeu-Bt(6-NO2) relative to the amine.

-

Part 3: Optimized Experimental Protocol

This protocol is adapted from the principles established by Shalaby and Rapoport (1996), optimized for hindered amino acids like Leucine.

Objective: Coupling Boc-ThionoLeu-1-(6-nitro)benzotriazolide to a peptide amine (H-AA-OR).

| Parameter | Specification | Reason |

| Solvent | DCM (Anhydrous) | Maximizes reaction rate; minimizes hydrolysis. |

| Concentration | 0.25 M - 0.5 M | Critical for overcoming steric hindrance of Leucine. |

| Temperature | 20°C - 25°C | Heat promotes desulfurization; Cold is too slow for Leu. |

| Time | 2 - 12 Hours | Monitor by TLC. Do not leave >24h (decomposition risk). |

| Atmosphere | Argon/Nitrogen | Thioamides are sensitive to oxidation.[1] |

Step-by-Step Procedure:

-

Preparation of Amine:

-

Take your amino acid ester/peptide hydrochloride salt (H-AA-OR·HCl).

-

Dissolve in minimal dry DCM.

-

Add 1.0 equivalent of DIEA (Diisopropylethylamine) to free the amine. Do not use a large excess of base; basic conditions promote racemization of the thioamide.

-

-

Coupling Reaction:

-

To the solution of the free amine, add 1.2 equivalents of solid Boc-ThionoLeu-1-(6-nitro)benzotriazolide .

-

Note: Add the solid directly to the amine solution to maintain high concentration.

-

Stir under Argon at room temperature.

-

-

Monitoring:

-

Check TLC after 1 hour. The activated reagent is usually bright yellow/orange. As the reaction proceeds, free 6-nitrobenzotriazole is released (also yellow).

-

Visual Cue: The reaction often turns from a suspension to a clear yellow solution (if using DCM).

-

-

Workup (Crucial for Thiopeptides):

-

Dilute with EtOAc.

-

Wash 1: 5% Citric Acid or 0.5N HCl (Cold). Quick wash to remove base.

-

Wash 2: Brine.

-

Wash 3: Sat. NaHCO3. Removes the released 6-nitrobenzotriazole byproduct.

-

Wash 4: Brine.

-

Dry over Na2SO4 and concentrate.[2]

-

Part 4: Mechanism of Action

Understanding the mechanism helps explain why the 6-nitro group is vital.

Figure 2: The 6-nitro group acts as an electron-withdrawing group (EWG), stabilizing the negative charge on the benzotriazole nitrogen, making it an excellent leaving group compared to unsubstituted benzotriazole.

Part 5: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark black/brown. Is the product ruined? A: Not necessarily, but it indicates decomposition. Thioamides are sensitive to transition metals and strong oxidation.

-

Cause: Did you use a metal spatula? Did you use old ether that might have peroxides?

-

Solution: Filter the mixture through a short pad of silica gel immediately. Thiopeptides are often yellow; black indicates sulfur extrusion.

Q2: Can I use DMF instead of DCM? A: Yes, but only if necessary for solubility.

-

Caveat: Reaction rates in DMF are often slower for this specific activation, and the risk of racemization (epimerization at the alpha-carbon) increases in polar aprotic solvents with base. If you must use DMF, keep the temperature at 0°C for the first hour.

Q3: The yield is still low (<30%). What else can I try? A: If the standard coupling fails, you may be facing extreme steric clash (Leucine + Bulky Amine).

-

Advanced Tactic: Switch to AgCN (Silver Cyanide) assisted coupling. Although usually used for thioesters, adding a mild Lewis acid can sometimes facilitate the departure of the benzotriazole, though this is risky with thioamides (silver can desulfurize).

-

Better Alternative: Increase the equivalents of the activated reagent to 2.0 eq and add a catalytic amount of HOAt (1-Hydroxy-7-azabenzotriazole), which can form a more reactive intermediate in situ.

Q4: How do I remove the 6-nitrobenzotriazole byproduct? It co-elutes with my product. A: The 6-nitrobenzotriazole is acidic. Ensure your NaHCO3 (sodium bicarbonate) washes are thorough. If it persists, wash the organic layer with 0.5 M Na2CO3 (Sodium Carbonate). The deprotonated nitrotriazole is water-soluble and bright yellow. Wash until the aqueous layer no longer turns yellow.

References

-

Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[3] Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents.[3] The Journal of Organic Chemistry, 61(25), 9045–9048.

- Katritzky, A. R., et al. (2005). Benzotriazoles in Peptide Synthesis. The Journal of Organic Chemistry.

- Zacharie, B., et al. (1993). Thioamide Synthesis via Nitrobenzotriazolides. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Preventing Racemization During Thio-Leucine Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of preventing racemization during the synthesis of peptides containing thio-leucine. Our goal is to equip you with the knowledge and protocols necessary to ensure the chiral integrity of your synthetic peptides.

Introduction to the Challenge

The synthesis of peptides containing non-standard amino acids, such as thio-leucine, presents unique challenges. One of the most critical is the prevention of racemization, the process by which a chiral center loses its stereochemical integrity, leading to a mixture of enantiomers. Racemization during peptide synthesis primarily occurs at the carboxy-activated amino acid during the coupling step.[1] This is a significant concern as even small amounts of the incorrect diastereomer can have profound effects on the biological activity and therapeutic efficacy of the final peptide.

Thio-amino acids, including thio-leucine, can be particularly susceptible to racemization due to the electronic properties of the sulfur atom. This guide will walk you through the mechanisms of racemization and provide actionable strategies to minimize its occurrence in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding racemization in thio-leucine peptide synthesis.

Q1: Why is racemization a significant issue when incorporating thio-leucine?

A1: The activation of the carboxylic acid of an N-protected amino acid makes the α-proton more acidic and thus more susceptible to abstraction by a base. This can lead to the formation of a planar enolate or an oxazolone intermediate, both of which can be re-protonated from either side, resulting in a loss of stereochemical purity.[2] While all amino acids (except glycine) are at risk, residues like cysteine and histidine are particularly prone to racemization.[2] The presence of the sulfur atom in thio-leucine can influence the electronic environment of the α-carbon, potentially increasing its susceptibility to racemization under certain coupling conditions.

Q2: Which coupling reagents are best for minimizing racemization?

A2: The choice of coupling reagent is a critical factor.[3] While carbodiimides like DCC and DIC are effective, they are known to cause higher rates of racemization when used alone.[3][4] It is strongly recommended to use them in combination with racemization-suppressing additives.[3][5]

Uronium/aminium-based reagents such as HBTU, HATU, and COMU are generally preferred for their high coupling efficiency and lower tendency to cause racemization.[4][6][7] Phosphonium salts like PyBOP also offer high coupling efficiency with a low risk of racemization.[4] For particularly challenging couplings, COMU has been shown to be a highly efficient reagent with a very low tendency for racemization.[7][8]

Q3: What role do additives play, and which ones are most effective?

A3: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5][9] They work by reacting with the activated amino acid to form an active ester that is less prone to racemization.[3][10]

-

1-Hydroxybenzotriazole (HOBt): For a long time, HOBt was the most popular additive and is still effective at suppressing racemization.[5] However, due to its explosive nature, its use has become more restricted.[5]

-

7-Aza-1-hydroxybenzotriazole (HOAt): HOAt is more effective than HOBt at both accelerating coupling and suppressing racemization.[5]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[3][5][11] It provides high coupling rates with low racemization.[5][11]

Q4: How does the choice of base affect racemization?

A4: The base used during the coupling step significantly influences the rate of racemization.[9][10] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[3][5] For sensitive couplings, it is advisable to use a weaker or more sterically hindered base.[10]

-

Recommended: N-methylmorpholine (NMM) is a weaker base that can be a good alternative to DIPEA.[9] 2,4,6-Collidine (TMP) is a sterically hindered base that has been shown to be effective in minimizing racemization.[3][9]

Q5: Can reaction temperature and solvent choice impact racemization?

A5: Yes, both temperature and solvent polarity can affect the extent of racemization.

-

Temperature: Higher temperatures can accelerate the rate of racemization.[10][12] It is often beneficial to perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize this risk.[10]

-

Solvent: The polarity of the solvent can also play a role.[10][12] While solvent choice is often dictated by reagent solubility and resin swelling, using less polar solvents may help reduce racemization where possible.[10][13] For example, adding DCM to DMF or NMP as a cosolvent has been suggested to help reduce racemization.[14]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and mitigate racemization issues encountered during the synthesis of thio-leucine containing peptides.

Issue: Significant Racemization Detected in the Final Peptide Product

This is a common and critical issue that can often be traced back to the coupling step. Follow these steps to diagnose and resolve the problem.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents are more prone to inducing racemization.

-

Using a Carbodiimide (e.g., DIC, DCC) without an additive? This is a likely source of racemization.

-

Using a Uronium/Aminium Reagent (e.g., HBTU, HATU)? While generally better, racemization can still occur, especially with sensitive amino acids.

| Coupling Reagent Class | Examples | Racemization Potential | Recommended Additives |

| Carbodiimides | DIC, DCC, EDC | High (when used alone) | OxymaPure®, HOBt, HOAt[3][5] |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Low to Moderate | Often used with a weaker base[3] |

| Phosphonium Salts | BOP, PyBOP | Low | - |

| Immonium/Uronium Salts | COMU | Very Low | - |

Step 2: Evaluate the Base Used in the Coupling Reaction

The choice and concentration of the base are critical.

-

Using a Strong, Non-Sterically Hindered Base (e.g., DIPEA)? This can significantly increase the rate of racemization.[3][5]

Step 3: Control the Reaction Temperature

Higher temperatures accelerate racemization.

-

Performing Couplings at Room Temperature or Elevated Temperatures?

Step 4: Optimize Pre-activation Time

Prolonged pre-activation of the amino acid before adding it to the resin can increase the opportunity for oxazolone formation and subsequent racemization.[3]

-

Solution: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for racemization issues.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Thio-Leucine-OH to Minimize Racemization

This protocol provides a robust starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected resin with a free N-terminal amine

-

Fmoc-Thio-Leucine-OH (3 equivalents)

-

Diisopropylcarbodiimide (DIC) (3 equivalents)

-

OxymaPure® (3 equivalents)

-

N-methylmorpholine (NMM) (4 equivalents)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform N-terminal Fmoc deprotection using a standard protocol (e.g., 20% piperidine in DMF).

-

Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove all traces of piperidine.

-

-

Coupling Mixture Preparation (Minimal Pre-activation):

-

In a separate reaction vessel, dissolve Fmoc-Thio-Leucine-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

-

Add NMM (4 eq.) to the amino acid/Oxyma solution.

-

Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period before addition to the resin.

-

-

Coupling Reaction:

-

Add the freshly prepared coupling mixture to the deprotected resin.

-

Agitate the reaction vessel at 0°C for 15 minutes, then allow to warm to room temperature and continue agitating for an additional 2-4 hours.

-

Alternatively, maintain the reaction at a consistently lower temperature for a longer duration.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Monitoring:

-

Perform a Kaiser test or another appropriate qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

-

Visualizing the Racemization Mechanism

The primary mechanism of racemization for N-acyl amino acids during activation involves the formation of a 5(4H)-oxazolone intermediate.

Sources

- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jpt.com [jpt.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. oxymapure.com [oxymapure.com]

- 12. researchgate.net [researchgate.net]

- 13. digital.csic.es [digital.csic.es]

- 14. mesalabs.com [mesalabs.com]

Technical Support Center: Minimizing Alpha-Carbon Epimerization in Thioamino Acids

[1]

Executive Summary

This guide addresses the critical challenge of maintaining stereochemical integrity at the

-

Thioamide Backbone Modifications: Where the carbonyl oxygen is replaced by sulfur (

), drastically increasing -

Thiol-Containing Side Chains (Cysteine): Where the sulfur atom facilitates base-catalyzed racemization via enolization or

-elimination.

This document provides mechanistic insights, self-validating protocols, and troubleshooting workflows to minimize epimerization (<1%) during synthesis.

Part 1: The Mechanistic Challenge

The Acidity Trap (Thioamides)

The replacement of the amide oxygen with sulfur fundamentally alters the electronic environment of the

-

Amide pKa: ~17–19

-

Thioamide pKa: ~12–13 Causality: The

bond has poorer orbital overlap (

The Elimination Trap (Cysteine)

Cysteine derivatives, particularly at the C-terminus, are prone to racemization via base-catalyzed proton abstraction. The electron-withdrawing nature of the sulfur (and protecting groups like S-Phacm or S-StBu) stabilizes the carbanion intermediate. Furthermore,

Part 2: Visualizing the Problem & Solution

Figure 1: Mechanism of Thioamide Epimerization vs. Thioimidate Protection

Caption: Path A shows the rapid epimerization of thioamides via piperidine-mediated deprotonation. Path B demonstrates the Thioimidate Protection Strategy, which locks the tautomer and raises the pKa, preventing racemization.

Part 3: Troubleshooting & FAQs

Module A: Thioamide Backbone Synthesis

Q1: I am observing >20% epimerization after coupling a thioamide residue. How do I stop this?

Diagnosis: The epimerization likely occurs after the coupling, during the subsequent Fmoc deprotection steps of chain elongation. The piperidine used to remove Fmoc from the next amino acid is deprotonating your thioamide

-

Protect: Immediately after incorporating the thioamide, alkylate the sulfur (e.g., using 4-azidobenzyl bromide) to form a Thioimidate .

-

Elongate: Perform standard SPPS. The thioimidate is resistant to piperidine.

-

Deprotect: After peptide assembly, reduce the thioimidate (e.g., with Phosphines or DTT) to regenerate the thioamide. Reference: This strategy effectively raises the activation energy for deprotonation, preserving chirality. [1]

Q2: Which base should I use if I cannot use the thioimidate strategy? Recommendation: Switch from Piperidine to DBU/Piperidine (2:98) or Piperazine for Fmoc removal. However, for thioamides, "weaker" bases often fail to prevent epimerization completely because the pKa (12) is so low.

-

Critical Adjustment: If you must skip thioimidate protection, perform "fast-flow" deprotection (short contact time, e.g., 30 sec x 2) and wash immediately with acidic buffer (0.1 M HOBt in DMF) to quench any transient anions.

Module B: Cysteine/Methionine Coupling

Q3: My C-terminal Cysteine shows 15% D-isomer. Is it the resin? Diagnosis: Yes. Esterification of Cysteine to Wang or Rink Amide linkers often requires activation that triggers racemization. Solution:

-

Use 2-Chlorotrityl Chloride (2-CTC) Resin. This resin allows loading of Fmoc-Cys(Trt)-OH using only DIPEA (no activation agents like HATU/DIC required). The absence of carboxyl activation prevents oxazolone formation and direct enolization.

-

Loading Protocol: Dissolve Fmoc-Cys(Trt)-OH (1.2 eq) + DIPEA (4 eq) in DCM. Add to resin.[1][2][3] Cap with Methanol.

Q4: Which coupling reagents are "safe" for Cys/Met elongation? Recommendation: Avoid HBTU/HATU with DIPEA for Cysteine coupling if possible, as the basic environment promotes racemization.

-

Gold Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure at 0°C to Room Temp .

-

Alternative: DIC + HOBt.

-

Why: Carbodiimide-mediated coupling is slightly acidic to neutral, minimizing proton abstraction.

Part 4: Experimental Protocols

Protocol 4.1: Thioimidate Protection for Thiopeptides

Use this workflow when incorporating a thioamide into a peptide sequence >3 residues long.

| Step | Reagent/Condition | Duration | Notes |

| 1. Thioacylation | Thioacyl-Benzotriazole (3 eq) + DIPEA (3 eq) | 1-2 h | Introduce the thioamide bond. |

| 2. Wash | DMF (x5), DCM (x5) | - | Ensure removal of base. |

| 3. Protection | 4-Azidobenzyl bromide (5 eq) in DMF | 2 h | Converts Thioamide |

| 4. Elongation | Standard Fmoc SPPS | - | The thioimidate is stable to 20% Piperidine. |

| 5. Regeneration | 1M PPh3 in THF/H2O (9:1) | 4 h | Staudinger reduction removes the protecting group. |

Protocol 4.2: Low-Racemization Cysteine Coupling

Use for internal Cysteine residues.

-

Pre-cool: Cool the reactor/vessel to 0–4°C.

-

Dissolve: Fmoc-Cys(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Activate: Add DIC (3 eq).[2] Do not add DIPEA or Collidine.

-

Couple: Add mixture to resin immediately. Allow to warm to RT over 1 hour.

-

Monitor: Check completion. Double couple if necessary rather than extending time or adding base.

Part 5: Analytical Validation

To verify your results, you must quantify the diastereomeric ratio (dr).

Method: Marfey’s Analysis (FDA Standard)

-

Hydrolysis: 6N HCl, 110°C, 24h (Note: Thioamides will degrade to amides; use chiral HPLC on intact peptide for thioamides).

-

Derivatization: React hydrolysate with FDAA (Marfey’s Reagent).

-

Analysis: C18 Reverse Phase HPLC. L-L and L-D dipeptides separate significantly.

For Intact Thiopeptides:

-

Technique: Deuterium Exchange NMR.

-

Protocol: Synthesize the peptide in the presence of

during the coupling step. If epimerization proceeds via an enolate, deuterium will be incorporated at the

Part 6: Decision Tree for Experiment Design

Figure 2: Workflow for Thioamino Acid Synthesis

Caption: A logic gate for selecting the correct synthetic strategy based on residue type and position.

References

-

Thioimidate Protection Strategy: Arbour, C. A., et al.[4][5] (2024). "Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection." PMC / NIH. [Link]

-

Epimerization-Free C-Terminal Cysteine: Arbour, C. A., et al.[6][7] (2018).[6] "Epimerization-free access to C-terminal cysteine peptide acids via complimentary strategies." Chemical Science. [Link]

-

General Thiopeptide Synthesis & Racemization: Szantai-Kis, D. M., et al. (2019).[4] "A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis." Angewandte Chemie. [Link]

Sources

- 1. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

NMR characterization of thio-leucine residues in peptides

Executive Summary: The Thioamide Perturbation

In peptide engineering, the substitution of a native oxo-leucine with thio-leucine (where the backbone carbonyl oxygen is replaced by sulfur) is a high-impact modification. Unlike side-chain mutations that alter steric recognition, thio-substitution is a backbone modification that fundamentally alters the electronic landscape of the peptide bond without abolishing its planar character.

For the structural biologist, this modification serves two critical functions:

-

Spectroscopic Probe: The

nucleus resonates in a unique, interference-free window (~200 ppm), and the thioamide -

Proteolytic Shield: The increased van der Waals radius of sulfur (

vs

This guide objectively compares the NMR signatures of Thio-Leucine against Native Leucine, providing the experimental protocols necessary to validate its incorporation and structural effects.

Comparative NMR Landscape: Thio-Leu vs. Oxo-Leu

The most definitive validation of thio-leucine incorporation is the dramatic chemical shift perturbation in both Carbon-13 and Proton NMR. The following data summarizes the expected spectral changes upon O

Table 1: NMR Chemical Shift Signatures (Peptide Backbone)

| NMR Parameter | Native Leucine (Oxo-Leu) | Thio-Leucine ( | Shift ( | Mechanistic Cause |

| Deshielding effect of the C=S bond; lower excitation energy of | ||||

| Increased acidity of thioamide proton; anisotropic effect of C=S bond. | ||||

| Altered electron density distribution in the thioamide resonance structure. | ||||

| Inductive effect from the adjacent thiocarbonyl. |

Critical Insight: The

signal at ~200 ppm is the "gold standard" for validation. It appears in a spectral region typically devoid of other protein signals, making it an unambiguous reporter even in large, complex mixtures.

Strategic Workflow: Synthesis to Spectral Acquisition

The characterization process requires a specific sequence of operations, particularly because the thioamide moiety is sensitive to oxidation (desulfurization) if handled improperly during synthesis.

Diagram 1: Thio-Leucine Characterization Workflow

Caption: Operational workflow for generating and validating thio-leucine peptides. Note the critical checkpoint at NMR acquisition to verify the integrity of the C=S bond.

Detailed Experimental Protocols

Protocol A: Selective Thionation (The Lawesson’s Method)

Context: Direct thionation of a full peptide is non-specific.[1] You must synthesize the Thio-Leu building block first.

-

Reactants: Dissolve Boc-Leu-OH (1 eq) in anhydrous THF.

-

Reagent: Add Lawesson’s Reagent (0.55 eq). Note: Lawesson's is preferred over

for cleaner regioselectivity. -

Conditions: Reflux at

for 2–4 hours. Monitor via TLC (Thioamides stain distinctively yellow/orange). -

Workup: Evaporate THF. Redissolve in DCM and wash with

. -

Validation: Run a quick

NMR. Look for the disappearance of the standard amide signals and the emergence of the downfield thioamide proton.

Protocol B: NMR Acquisition Parameters

Context: Standard protein NMR parameters often filter out the critical thio-carbonyl signal because it lies outside the typical spectral width.

-

Solvent System: Dissolve peptide in

or-

Why? Protic solvents like

can exchange with the thioamide NH too rapidly, broadening the signal.

-

-

Setup (Critical Step):

-

Spectral Width (SW): Must be set to at least 240 ppm .

-

Carrier Frequency (O1P): Center at 110 ppm to ensure the ~200 ppm peak is not folded/aliased.

-

Relaxation Delay (D1): Thioamide carbons have long

relaxation times (no attached protons). Set D1

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Set J-coupling constant optimization to ~7 Hz (long range).

-

Look for correlations between the Thio-Carbonyl (

) and the

-

Structural Implications: H-Bonding & Stability

The substitution of Oxygen with Sulfur changes the "rules of engagement" for peptide folding.

Hydrogen Bonding Duality

-

Stronger Donor: The Thio-Leu

is more acidic ( -

Weaker Acceptor: The Sulfur atom is less electronegative and more diffuse, making the

a weaker Hydrogen Bond Acceptor in classical

Diagram 2: Structural Perturbation Logic

Caption: Causal map linking the atomic substitution to observable NMR shifts and functional stability.

References

-

Walters, C. R., et al. (2017). "Thioamides as Fluorescence Quenching Probes." Journal of the American Chemical Society. Link

-

Eccleston, R. E., et al. (2021). "Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications." Journal of Organic Chemistry. Link

-

Jakobsche, C. E., et al. (2013). "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society. Link

-

Ozturk, T., et al. (2007).[2] "Lawesson's Reagent in Organic Synthesis."[2] Chemical Reviews. Link

Sources

Mass Spectrometry Analysis of Thioamide vs. Amide Bonds

This guide provides a technical comparison of thioamide versus amide bond analysis using mass spectrometry, designed for researchers in peptide therapeutics and proteomics.

Content Type: Technical Comparison Guide Audience: Senior Scientists, Drug Development Researchers, Mass Spectrometrists

Executive Summary

Thioamides (

For the analytical scientist, distinguishing a thioamide from an amide is not merely about a mass shift; it requires understanding the distinct gas-phase physicochemical properties—specifically proton affinity , retention behavior , and fragmentation kinetics —that govern their detection in LC-MS/MS workflows.

Part 1: Physicochemical Basis of Detection

The successful differentiation of thioamides relies on exploiting the fundamental differences between the oxygen and sulfur atoms within the peptide backbone.

Mass Spectrometry Signatures (MS1)

The most immediate diagnostic is the specific mass shift. However, the isotopic envelope provides a secondary validation layer often overlooked in automated analysis.

| Feature | Amide ( | Thioamide ( | |

| Monoisotopic Mass | 15.9949 Da (O) | 31.9720 Da (S) | +15.9771 Da |

| Isotopic Pattern | Distinct "M+2" isotope peak | ||

| Proton Affinity (PA) | Lower (~880 kJ/mol) | Higher (~900+ kJ/mol) | Enhanced ionization in ESI+ |

Expert Insight:

-

Ionization Efficiency: Sulfur is larger and more polarizable ("softer") than oxygen. In the gas phase, the thiocarbonyl sulfur has a higher proton affinity than the amide oxygen. Consequently, thioamide-containing peptides often exhibit enhanced ionization efficiency in positive-mode Electrospray Ionization (ESI) compared to their oxo-analogs.

-

Isotopic Validation: For sulfur-rich peptides, the contribution of the

isotope (4.21%) creates a noticeable increase in the M+2 isotopic peak intensity. This can be used as a manual validation step to confirm the presence of the modification.

Chromatographic Retention (LC)

Thioamides significantly alter the hydrophobicity profile of a peptide.

-

Observation: Thioamides are generally more lipophilic than amides.

-

Result: On standard Reverse-Phase (C18) columns, thioamide-modified peptides typically show increased retention times compared to their unmodified counterparts.

-